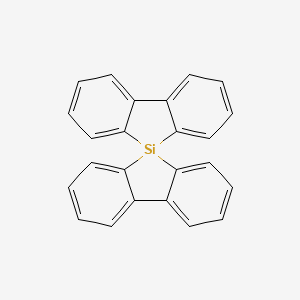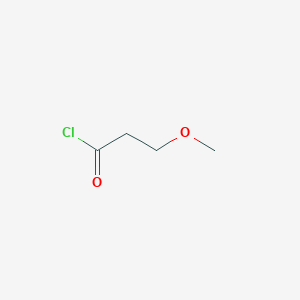
3-Methoxypropanoyl chloride
Übersicht
Beschreibung
3-Methoxypropanoyl chloride is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methoxypropanoyl chloride consists of a propionyl group (a three-carbon chain) attached to a chlorine atom and a methoxy group (CH3O-) . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
3-Methoxypropanoyl chloride is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 135.1±23.0 °C at 760 mmHg . The compound has a vapor pressure of 7.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol . The compound has a refractive index of 1.412 .Wissenschaftliche Forschungsanwendungen
Characterization of Chemical Structures : Eyley, Heaney, and Sodhi (1987) demonstrated that 3‐Methoxycarbonylpropanoyl chloride can interact with Lewis acids to form carbenium ions, which are important in organic synthesis and can be characterized using 13C NMR spectroscopy. This study contributes to understanding the structural and reactive properties of similar compounds in chemical reactions (Eyley, Heaney, & Sodhi, 1987).
Polymer Synthesis and Modification : Research by Sobolčiak et al. (2013) explored the synthesis of a novel cationic polymer, which involved the transformation of photolabile pendant moieties into zwitterionic carboxybetaine form. This research is significant for developing polymers with switchable properties, useful in various applications including DNA condensation and antibacterial activities (Sobolčiak et al., 2013).
Hyperbranched Polyesters and UV Light Reactions : Kricheldorf, Bolender, and Wollheim (1999) discussed the synthesis of star-shaped, hyperbranched polyesters, where 3,5-Bis(trimethylsiloxy)benzoyl chloride was used in polymerization. This study is relevant for developing materials with controlled polymerization and specific end-group modifications, which have potential applications in material science and engineering (Kricheldorf, Bolender, & Wollheim, 1999).
Photochemical Production of Methyl Chloride : Moore (2008) found that the methoxy group in molecules similar to 3-Methoxypropanoyl chloride can lead to the production of methyl chloride through photochemical reactions. This research has implications for understanding environmental chemistry, particularly in marine sources of methyl chloride (Moore, 2008).
Enantiomeric Separation in Capillary Electrophoresis : Dai et al. (2012) developed a novel cationic cyclodextrin for use in capillary electrophoresis. This research is significant for chiral separation in analytical chemistry, which is crucial in pharmaceuticals and other industries (Dai et al., 2012).
Chemical Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the use of 3-(2-phthalimidyl)benzoyl chloride and similar compounds as derivatization reagents for hydroxyl and amino compounds. This application is vital for enhancing the detectability of these functional groups in chromatographic analysis (Tsuruta & Kohashi, 1987).
Safety And Hazards
3-Methoxypropanoyl chloride is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-methoxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDUOFOPDSKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374889 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropanoyl chloride | |
CAS RN |
4244-59-1 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



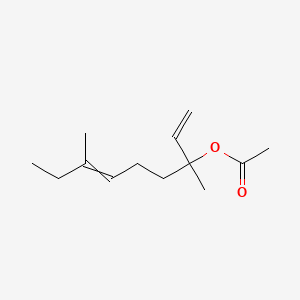
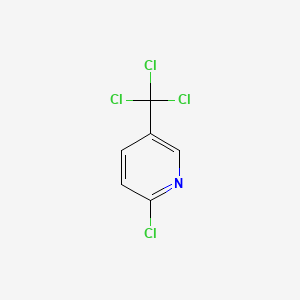
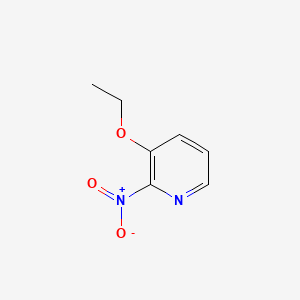

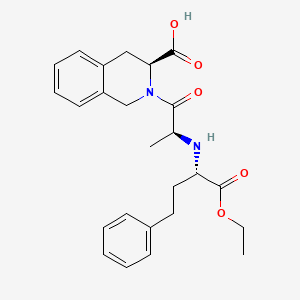
![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)

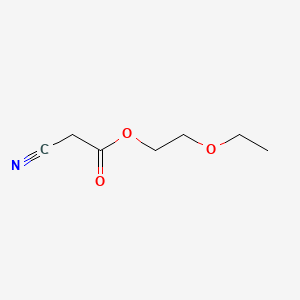

![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)

![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)

